molecular formula C14H24N2O3S B6787649 N-[(1,1-dioxothian-3-yl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide

N-[(1,1-dioxothian-3-yl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide

Cat. No.: B6787649
M. Wt: 300.42 g/mol
InChI Key: LUNUIFUVLCTVQP-UHFFFAOYSA-N
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Description

N-[(1,1-dioxothian-3-yl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a thian ring, and a carboxamide group

Properties

IUPAC Name

N-[(1,1-dioxothian-3-yl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3S/c1-11-5-6-16(9-12(11)2)14(17)15-8-13-4-3-7-20(18,19)10-13/h13H,3-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNUIFUVLCTVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN(CC1)C(=O)NCC2CCCS(=O)(=O)C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxothian-3-yl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the thian ring, followed by the introduction of the pyridine ring and the carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxothian-3-yl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(1,1-dioxothian-3-yl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxothian-3-yl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or modulate receptor signaling pathways to achieve therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,1-dioxothian-3-yl)methyl]-3-(1,3-thiazol-2-yl)aniline
  • N-[(1,1-dioxothian-3-yl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
  • N-[(1,1-dioxothian-3-yl)methyl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide

Uniqueness

N-[(1,1-dioxothian-3-yl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

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